N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives
Mechanism of Action
Target of Action
It is known that the compound has a significant inhibitory effect on rhizoctonia solani .
Mode of Action
The exact mode of action of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. The compound has been observed to cause changes in the microscopic morphology of R. solani, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .
Biochemical Pathways
This compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The result of the action of this compound is the inhibition of R. solani. The compound causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . Furthermore, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Action Environment
solani .
solani, affecting several biochemical pathways and causing changes in the microscopic morphology of the organism .
Biochemical Analysis
Biochemical Properties
N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as β-1,3-glucanase and ATPase, while increasing the activity of nitrate reductase . These interactions suggest that this compound can modulate enzymatic activities, thereby influencing metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound leads to changes in the expression of genes involved in cell wall synthesis, metabolism, and oxidoreductase activity . Additionally, it affects cellular processes such as cell membrane synthesis and composition, as well as the activity of organic hydroxyl compounds and transition metal ion binding.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to key targets, leading to the inhibition of certain enzymes and the activation of others . This results in alterations in metabolic pathways and cellular functions. For example, this compound inhibits the activity of β-1,3-glucanase, leading to decreased glucan decomposition and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can cause progressive changes in cellular morphology and function over time . For instance, prolonged exposure to the compound leads to the disintegration of subcellular organelles and the disappearance of the septum in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as β-1,3-glucanase and nitrate reductase . These interactions influence the overall metabolic balance within cells and can lead to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . This can affect its bioavailability and efficacy in different cellular compartments and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between naphthalene-1-amine and 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may produce naphthalen-1-yl-2H-chromene-3-carboxamide .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- N-(naphthalen-1-yl) ethylenediamine
Uniqueness
N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .
Properties
IUPAC Name |
N-naphthalen-1-yl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGSKCTPVNCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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